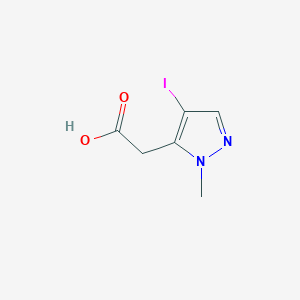

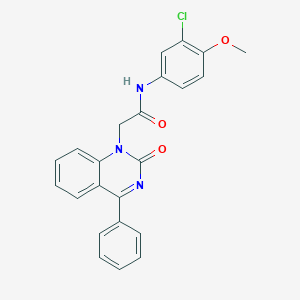

![molecular formula C15H16FN5O3 B2430937 8-(4-fluorophenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946231-15-8](/img/structure/B2430937.png)

8-(4-fluorophenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(4-fluorophenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C15H16FN5O3 and its molecular weight is 333.323. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Minor Groove Binding and Cellular Applications

The compound 8-(4-fluorophenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, due to its structural resemblance to Hoechst 33258, a known minor groove binder, could potentially interact with DNA. Hoechst 33258 binds strongly to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This binding characteristic facilitates its use as a fluorescent DNA stain with applications in chromosome and nuclear staining, nuclear DNA content analysis (flow cytometry), and plant chromosome analysis. Moreover, Hoechst analogs have been utilized as radioprotectors and topoisomerase inhibitors, demonstrating the potential of this family of drugs in rational drug design and molecular studies on DNA sequence recognition and binding (Issar & Kakkar, 2013).

Applications in Polymer Technology

The compound's structural components suggest potential uses in polymer technology. Tetraphenylsilyl-containing heterochain and heterocyclic polymers, synthesized from similar monomers, find applications in electronics, microelectronics, and membrane technology (Brumǎ, Rusanov, & Belomoina, 2004).

Biological and Pharmacological Activities of Triazine Derivatives

Triazine derivatives, like the one , are known for a wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. Triazine scaffolds are considered crucial for the development of future drugs, highlighting the compound's significance in medicinal chemistry (Verma, Sinha, & Bansal, 2019).

Therapeutic Potential in Neuroscience

In the realm of neuroscience, certain functional chemical groups, including azole derivatives like imidazoles, have shown promise as lead molecules for synthesizing compounds with CNS (Central Nervous System) activity. Given the CNS side effects observed with benzimidazole, imidazothiazole, and imidazole in chemotherapy of helminthosis and mycosis, there's potential for modifying such compounds to create more potent CNS drugs. This underscores the possibility of exploring the therapeutic potential of the given compound in the field of neurology (Saganuwan, 2017; Saganuwan, 2020).

Mechanism of Action

Target of Action

The primary target of this compound is reactive oxygen species (ROS) in the brain . ROS play a vital role in brain damage after cerebral ischemia-reperfusion injury .

Mode of Action

This compound acts as a powerful free-radical scavenger . It interacts with ROS, neutralizing them and preventing them from causing further damage .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in oxidative stress and neuronal cell death . By scavenging ROS, it helps to maintain the balance of these pathways and prevent the downstream effects of oxidative stress, such as apoptosis .

Pharmacokinetics

It has been shown to have potent neuroprotective activity in both in vitro and in vivo models . This suggests that it has good bioavailability and can effectively reach its target sites in the brain.

Result of Action

The compound’s action results in significant neuroprotection . In in vitro models, it has been shown to prevent neuronal cell death induced by high oxygen atmospheres and growth-factor withdrawal . In in vivo models of cerebral ischemia, it has been shown to reduce the volume of focal damage in the cortex .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of high levels of ROS (such as in a high oxygen atmosphere or during cerebral ischemia-reperfusion injury) can increase the demand for the compound’s radical-scavenging action

Biochemical Analysis

Biochemical Properties

The compound 8-(4-fluorophenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide plays a significant role in biochemical reactions . It has been identified as a potent free-radical scavenger , indicating its potential in interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

In cellular contexts, this compound has shown to exert significant effects. For instance, it has been found to prevent neuronal cell death in cultured primary neurons . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Properties

IUPAC Name |

8-(4-fluorophenyl)-N-(2-hydroxypropyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN5O3/c1-9(22)8-17-13(23)12-14(24)21-7-6-20(15(21)19-18-12)11-4-2-10(16)3-5-11/h2-5,9,22H,6-8H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQZIJGHVZSDFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

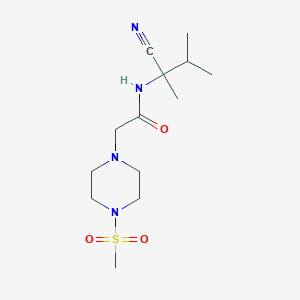

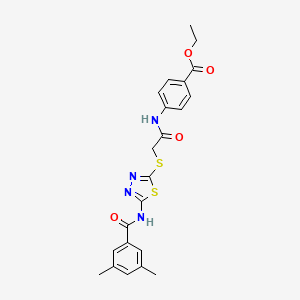

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2430854.png)

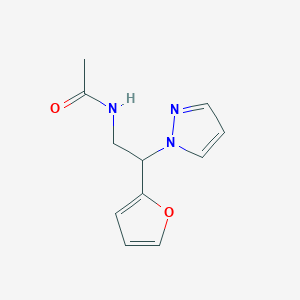

![3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2430860.png)

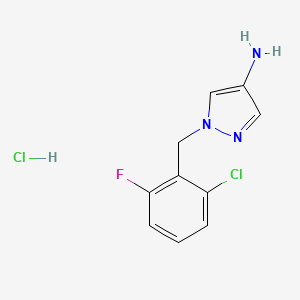

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide](/img/structure/B2430861.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2430865.png)

![Ethyl 1-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2430870.png)

![N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2430872.png)